

# (5-Bromopyridin-3-yl)methanamine molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (5-Bromopyridin-3-yl)methanamine

**Cat. No.:** B163011

[Get Quote](#)

An In-Depth Technical Guide to **(5-Bromopyridin-3-yl)methanamine**: Synthesis, Analysis, and Application in Drug Discovery

This guide provides an in-depth technical overview of **(5-Bromopyridin-3-yl)methanamine**, a pivotal building block for professionals in pharmaceutical research and medicinal chemistry. We will dissect its chemical properties, provide validated protocols for its synthesis and analysis, and explore its strategic importance in the development of modern therapeutics.

## Introduction: Clarifying the Core Structure

The term "**(5-Bromopyridin-3-yl)methanamine**" serves as a parent name for a versatile chemical scaffold. In practice, researchers will most commonly encounter two variants: the primary amine and its N-methylated derivative. Both are crucial intermediates, but their distinct molecular weights and properties necessitate clear differentiation. This guide will address both compounds, providing clarity for procurement, synthesis, and application.

The strategic placement of a bromine atom and an aminomethyl group on the pyridine ring makes this scaffold exceptionally valuable. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity.<sup>[1][2]</sup> The aminomethyl group provides a key vector for building out structures and interacting with biological targets.

## Core Compound Specifications

Accurate compound specification is the foundation of reproducible science. The key physicochemical properties of the primary and N-methylated amines are summarized below for easy reference.

| Property          | 1-(5-bromopyridin-3-yl)methanamine             | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine       |
|-------------------|------------------------------------------------|---------------------------------------------------|
| Structure         |                                                |                                                   |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> | C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>    |
| Molecular Weight  | 187.04 g/mol [3]                               | 201.06 g/mol [4][5]                               |
| CAS Number        | 1001414-82-9 (representative)                  | 73335-64-5[4][5]                                  |
| Appearance        | Solid                                          | Not specified; likely an oil or low-melting solid |
| SMILES            | NCc1cncc(Br)c1                                 | CNCc1cncc(Br)c1                                   |
| InChI Key         | OQUHYNMITHDQLD-UHFFFAOYSA-N                    | YGHMCDQFNLURSO-UHFFFAOYSA-N                       |

## Strategic Importance in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and participate in hydrogen bonding with biological targets.[6] The **(5-Bromopyridin-3-yl)methanamine** moiety is particularly significant in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and autoimmune diseases.[7][8]

The 3-aminomethylpyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The bromine at the 5-position serves as a versatile synthetic anchor point. It allows medicinal chemists to use powerful cross-coupling reactions to explore a wide chemical space at the solvent-exposed region of the ATP-binding pocket, optimizing potency, selectivity, and physicochemical properties.[1][9]

## Synthesis Pathway Analysis: Reductive Amination

The most direct and widely adopted method for synthesizing these compounds is the reductive amination of a carbonyl precursor, specifically 5-bromopyridine-3-carbaldehyde.[10][11] This one-pot reaction is highly efficient and tolerates a wide range of functional groups, making it a workhorse in drug discovery campaigns.

## Causality in Experimental Design

Reductive amination involves two key transformations: the formation of an imine intermediate from the aldehyde and an amine, followed by its immediate reduction to the final amine product.[10] The choice of reagents is critical for success:

- **Amine Source:** For the primary amine, a source of ammonia (like ammonium acetate) is used. For the N-methylated analog, methylamine is used.
- **Reducing Agent:** Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. Unlike stronger hydrides like sodium borohydride, STAB is milder and selective for the protonated imine intermediate over the starting aldehyde. It is also tolerant of the slightly acidic conditions often used to catalyze imine formation, allowing the entire process to occur in a single reaction vessel.[12]
- **Solvent:** A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used to prevent unwanted reactions with the hydride reagent.

## Representative Experimental Workflow: Synthesis



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. CAS 73335-64-5 | N-methyl-(5-bromopyrid-3-YL)methylamine - Synblock [synblock.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- To cite this document: BenchChem. [(5-Bromopyridin-3-yl)methanamine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163011#5-bromopyridin-3-yl-methanamine-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)